molecular formula C7H5ClF3NO2 B13350940 3-Amino-2-chloro-4-(trifluoromethoxy)phenol

3-Amino-2-chloro-4-(trifluoromethoxy)phenol

Cat. No.: B13350940
M. Wt: 227.57 g/mol
InChI Key: QAUBFSJVXVIADL-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-4-(trifluoromethoxy)phenol is an organic compound characterized by the presence of amino, chloro, and trifluoromethoxy functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-4-(trifluoromethoxy)phenol typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-4-(trifluoromethoxy)phenol followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Scientific Research Applications

3-Amino-2-chloro-4-(trifluoromethoxy)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-Amino-2-chloro-4-(trifluoromethoxy)phenol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved often include modulation of signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-6-(trifluoromethoxy)phenol
  • 3-Amino-2-chloro-5-(trifluoromethoxy)phenol
  • 4-Amino-2-chloro-3-(trifluoromethoxy)phenol

Uniqueness

3-Amino-2-chloro-4-(trifluoromethoxy)phenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H5ClF3NO2

Molecular Weight

227.57 g/mol

IUPAC Name

3-amino-2-chloro-4-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H5ClF3NO2/c8-5-3(13)1-2-4(6(5)12)14-7(9,10)11/h1-2,13H,12H2

InChI Key

QAUBFSJVXVIADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)N)OC(F)(F)F

Origin of Product

United States

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